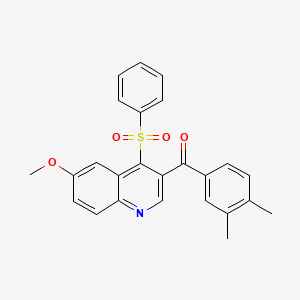
(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone is a derivative of the tetrahydroquinoline (THQ) moiety . It was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes . These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Molecular Structure Analysis
The molecular formula ofThis compound is C25H21NO3S . The average mass is 415.504 Da and the monoisotopic mass is 415.124207 Da .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- The study by Shindo et al. (1989) details the formation and properties of cyclohepta[b]quinoxalines, which share structural similarities with quinoline derivatives. This research demonstrates the intricate reactions involved in synthesizing complex quinoline structures, hinting at the diverse chemical manipulations possible with compounds like "(3,4-Dimethylphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone" (Shindo, Ishikawa, & Nozoe, 1989).
Advanced Material Development
- A novel difluoro aromatic ketone monomer was developed to prepare poly(arylene ether sulfone)s (PAES) bearing pendant groups. This study by Shi et al. (2017) is an example of how complex ketones are foundational in creating materials with specific properties such as hydroxide conductivity and alkaline stability, relevant to energy and environmental applications (Shi et al., 2017).
Biological Activity and Drug Synthesis
- The synthesis of metabolites related to ethyl quinoline carboxylate demonstrates the utility of complex quinolines in generating biologically active compounds, as explored by Mizuno et al. (2006). Such research underscores the potential of "this compound" derivatives in drug development and understanding drug metabolism (Mizuno et al., 2006).
Novel Fluorophores
- Hirano et al. (2004) discovered a novel fluorophore with strong fluorescence across a wide pH range, derived from a quinolone structure similar to that of "this compound". This highlights the compound's potential in biomedical analysis and fluorescent labeling, offering insights into new diagnostic tools and research methodologies (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-9-10-18(13-17(16)2)24(27)22-15-26-23-12-11-19(30-3)14-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBDFQFRBORIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)



![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

